
N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a quinazoline derivative . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered important chemicals for the synthesis of various molecules with physiological significance and pharmacological utility .
Synthesis Analysis
Quinazolines and quinazolinones are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . Several research groups have successfully investigated and reported the promising antimicrobial properties and structure-activity relationships (SAR) of various quinazolinone derivatives .Chemical Reactions Analysis
Quinazolines and quinazolinones have been used in the synthesis of diverse molecules with physiological significance and pharmacological utility . They are considered noteworthy chemicals for such synthesis .科学的研究の応用
Antimicrobial Activity
The synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups revealed that certain derivatives exhibit antimicrobial activities exceeding those of reference drugs. This study suggests that derivatives with a single sulfone group are more effective against both bacterial and fungal strains used in the research compared to those containing two sulfone groups (Alsaedi, Farghaly, & Shaaban, 2019).
Pharmacological Applications
Research into quinazoline derivatives for potential hybrid molecules as diuretic and antihypertensive agents has been conducted. This involves the synthesis of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives, evaluated for their diuretic, antihypertensive activity, and anti-diabetic potential in rats. One compound exhibited significant potency, highlighting the potential of these derivatives in developing new therapeutic agents (Rahman et al., 2014).
Protecting Group in Peptide Synthesis
The development of (9H‐Fluoren‐9‐yl)methanesulfonyl (Fms) as an amino protecting group complementary to Fmoc showcases its utility in peptide synthesis. This new protecting group facilitates the successful formation of phosphonamide without the formation of oxazaphospholine, a common issue with Fmoc protecting group, thus paving the way for the synthesis of unnatural peptides substituted with α-amino phosphonic acid at virtually any position (Ishibashi, Miyata, & Kitamura, 2010).
Fluorescence and Electron Transfer
The study of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline explores their photophysical properties, solvatochromism, acidochromism, solid state fluorescence, and electron transfer processes. This research has implications for developing molecular logic switches and understanding fluorescence behavior in various solvents and states (Uchacz et al., 2016).
将来の方向性
特性
IUPAC Name |
N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29ClN6O2S/c1-38(2)26-15-12-21(13-16-26)30-20-29(23-10-7-11-25(18-23)37-42(3,40)41)36-39(30)32-34-28-17-14-24(33)19-27(28)31(35-32)22-8-5-4-6-9-22/h4-19,30,37H,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUHYOSAVLLZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC(=CC=C6)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

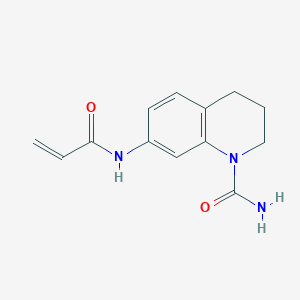
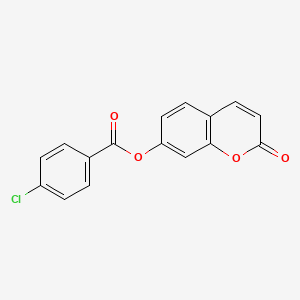
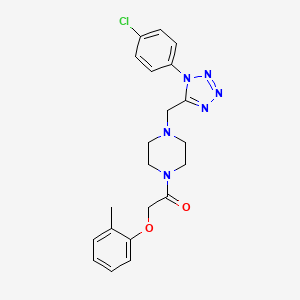
![N~4~-(4-methylphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2659723.png)
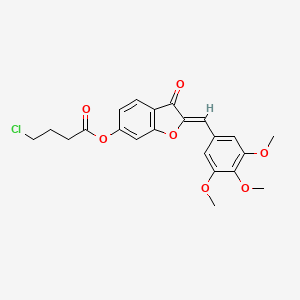
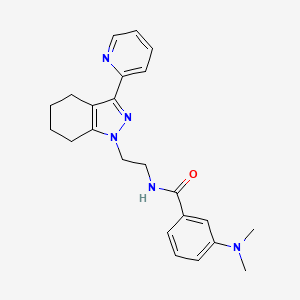
![2-methyl-4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2659730.png)
![9-Aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/no-structure.png)
![2-ethoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2659732.png)
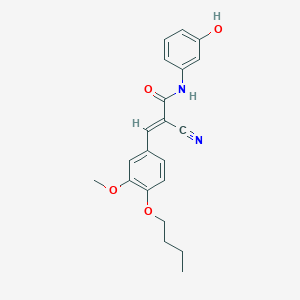
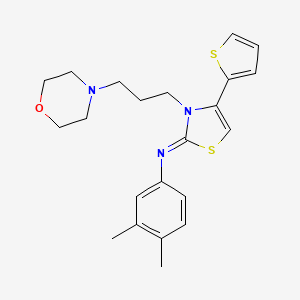
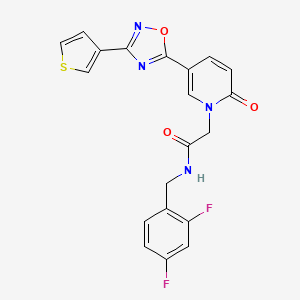
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B2659736.png)
![N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2659738.png)